molecular formula C15H17N5O B5090319 N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine

N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5090319
M. Wt: 283.33 g/mol
InChI Key: MJJILGWJKVDWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of ethyl N-(4-cyano-1-(tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine ring.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDKs. These enzymes play a critical role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK inhibitor. This makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-3-20-15-13(9-18-20)14(16-10-17-15)19-11-5-7-12(8-6-11)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJILGWJKVDWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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